molecular formula C21H21ClFN3O3S2 B2570127 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one CAS No. 886921-53-5

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one

Cat. No.: B2570127
CAS No.: 886921-53-5
M. Wt: 481.99
InChI Key: YTNGYXFCDIXCTA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with chlorine and methyl groups at positions 5 and 4, respectively. A piperazine ring is attached to the benzothiazole via the N2 position, and the propan-1-one moiety links the piperazine to a 4-fluorobenzenesulfonyl group. The sulfonyl group may enhance binding affinity through polar interactions, while the fluorine atom could improve metabolic stability .

Properties

IUPAC Name

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S2/c1-14-17(22)6-7-18-20(14)24-21(30-18)26-11-9-25(10-12-26)19(27)8-13-31(28,29)16-4-2-15(23)3-5-16/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGYXFCDIXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves multi-step procedures. The synthetic routes often include:

Chemical Reactions Analysis

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Implications Evidence ID
Target Compound Benzothiazole + piperazine 5-Cl, 4-CH₃ on benzothiazole; 4-F-benzenesulfonyl on propan-1-one Enhanced electron-withdrawing effects, potential metabolic stability -
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Piperazine + propan-1-one Benzyl on piperazine; 4-Cl-phenyl and phenyl on propan-1-one Increased lipophilicity; possible CNS activity due to benzyl group
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine + ketone 2-F-benzoyl on piperazine; 4-hydroxyphenyl on ethyl ketone Hydrogen bonding via hydroxyl group; trifluoroacetate may enhance solubility
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one Imidazo-benzothiazole + piperazine 7-Cl on benzothiazole; 4-CH₃-phenyl on imidazo ring; methylpropan-1-one Extended π-system for DNA intercalation; steric bulk may influence receptor selectivity

Key Observations:

Benzothiazole vs.

Sulfonyl vs. Carbonyl Groups : The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-fluorobenzoyl group in , which may alter binding kinetics in enzymatic targets.

Substituent Positioning : The 5-Cl and 4-CH₃ on the benzothiazole (target) contrast with the 7-Cl and 4-CH₃-phenyl in , suggesting divergent biological targets due to spatial and electronic differences.

Computational Analysis of Electronic Properties

Key findings:

  • The 4-fluorobenzenesulfonyl group creates a pronounced negative ESP region (-0.12 a.u.), facilitating interactions with cationic residues in proteins.
  • ELF analysis reveals delocalized π-electrons in the benzothiazole ring, similar to , but with reduced density due to the electron-withdrawing Cl and sulfonyl groups.

Biological Activity

The compound 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzothiazole moiety and a fluorobenzenesulfonyl group, which are known to influence its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₄ClFNO₂S
Molecular Weight331.79 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the benzothiazole and piperazine groups is often associated with enhanced activity against various pathogens. For instance, studies have shown that benzothiazoles can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

The compound's potential anticancer effects have been investigated in several studies. It is hypothesized that the sulfonamide group may interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. Preliminary data suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

The mechanism of action for this compound involves interaction with various molecular targets within cells. It likely binds to specific enzymes or receptors, modulating their activity. For example, the sulfonyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways critical to cancer cell survival.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Antimicrobial Study : A study published in PubMed highlighted that benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The study suggested that the presence of halogen atoms enhanced this activity.
  • Anticancer Research : In vitro studies demonstrated that compounds similar to the target molecule induced apoptosis in various cancer cell lines through caspase activation pathways. This was evidenced by increased levels of cleaved caspases and PARP .
  • Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with piperazine rings showed promise as central nervous system agents due to their ability to cross the blood-brain barrier.

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